molecular formula C11H11N5 B1470746 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine CAS No. 1512595-70-8

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Cat. No. B1470746
M. Wt: 213.24 g/mol
InChI Key: IVRLTJFRQYTWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine, also known as CPP-PY, is a novel small molecule that has been widely studied in the field of medicinal chemistry. CPP-PY is a member of the pyrimidine family of compounds and its structure is composed of two nitrogen atoms and two carbon atoms. CPP-PY has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Cancer Research
  • Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of novel compounds that inhibit CDK2, a protein that is a potential target for cancer treatment . These compounds are designed to selectively target tumor cells .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Application in Collagen Prolyl-4-Hydroxylase Inhibition

  • Scientific Field: Biochemistry
  • Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that inhibit collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline .
  • Methods of Application: The compounds were synthesized and then tested for their ability to inhibit collagen prolyl-4-hydroxylase .
  • Results or Outcomes: The compounds 12m and 12q were found to be potent inhibitors of collagen prolyl-4-hydroxylase .

Application in Synthesis of Pyrido[2,3-d]pyrimidin-5-one

  • Scientific Field: Organic Chemistry
  • Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of pyrido[2,3-d]pyrimidin-5-one . This compound has potential applications in medicinal chemistry .
  • Methods of Application: The synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
  • Results or Outcomes: The synthesis resulted in the formation of pyrido[2,3-d]pyrimidin-5-one .

Application in Antimicrobial Research

  • Scientific Field: Microbiology
  • Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that exhibit antimicrobial activity . These compounds are designed to combat a variety of microbial infections .
  • Methods of Application: The compounds were synthesized and then tested for their ability to inhibit the growth of various microbes .
  • Results or Outcomes: The synthesized compounds showed promising antimicrobial activity against a range of microbes .

Application in Antifungal Research

  • Scientific Field: Mycology
  • Summary of the Application: “2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine” is used in the synthesis of compounds that exhibit antifungal activity . These compounds are designed to combat a variety of fungal infections .
  • Methods of Application: The compounds were synthesized and then tested for their ability to inhibit the growth of various fungi .
  • Results or Outcomes: The synthesized compounds showed promising antifungal activity against a range of fungi .

properties

IUPAC Name

2-cyclopropyl-6-pyrazin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLTJFRQYTWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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